molecular formula C7H6N2S B13675603 2-Cyclopropylthiazole-5-carbonitrile

2-Cyclopropylthiazole-5-carbonitrile

Cat. No.: B13675603
M. Wt: 150.20 g/mol
InChI Key: ISJQDRRDGAXQSX-UHFFFAOYSA-N
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Description

2-Cyclopropylthiazole-5-carbonitrile (CAS 1494026-10-6) is a high-value heterocyclic building block designed for advanced research and drug discovery applications. This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in numerous therapeutic agents . The integration of an electron-withdrawing nitrile group and a cyclopropyl ring makes this structure a versatile synthon for constructing complex molecules. Its core value lies in its role as a precursor in the synthesis of novel chemical entities, particularly in the development of potential pharmaceutical candidates. Researchers can leverage the reactivity of the nitrile group for further functionalization, transforming it into carboxylic acids, amides, or other heterocyclic systems, thereby rapidly expanding chemical libraries for biological screening . The thiazole moiety is a common feature in molecules with documented anticancer activity, often functioning through mechanisms such as the inhibition of key enzymatic targets like kinase enzymes . Furthermore, compounds bearing the cyclopropane-1,1-dicarbonitrile structure, a closely related class, have demonstrated significant synthetic utility as Donor-Acceptor (D-A) cyclopropanes. These are highly strained, reactive intermediates used in cycloaddition and ring-strain release reactions to access complex molecular architectures, including novel thiazole-containing cyclopropane derivatives . This reagent is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 1494026-10-6 Molecular Formula: C7H6N2S Molecular Weight: 150.20 g/mol Storage: Recommended to be stored sealed in a dry environment, at 2-8°C

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

2-cyclopropyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C7H6N2S/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-2H2

InChI Key

ISJQDRRDGAXQSX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(S2)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the thiazole ring bearing a cyano group at the 5-position.
  • Introduction of the cyclopropyl substituent at the 2-position via substitution or cross-coupling.
  • Purification by chromatographic techniques to isolate the target compound.

Method 2: Carbamate Route via (5-Cyanothiazol-2-yl)methylcarbamate Intermediate

A detailed synthetic route from Chinese patent CN111848546B describes preparation of thiazole derivatives with nitrile substituents:

  • Starting from tert-butyl (5-cyanothiazol-2-yl)methylcarbamate, the compound is dissolved in 1,4-dioxane.
  • Slow addition of hydrochloric acid in 1,4-dioxane at room temperature for 12 hours yields 2-(aminomethyl)thiazole-5-carbonitrile.
  • Reaction conditions include controlled temperature (75–85°C) and use of triethylamine and trifluoroacetic anhydride for intermediate formation.
  • Purification involves extraction, washing, drying, and column chromatography, achieving yields around 73%.

This method is adaptable for introducing various substituents on the thiazole ring, including cyclopropyl groups, by modifying starting materials or intermediates.

Method 3: Cyclopropylthiazole Derivative Synthesis via Cross-Coupling or Ring Construction

Though direct literature on this compound is limited, related synthetic strategies involve:

  • Construction of cyclopropyl-substituted thiazoles via cyclopropanation reactions or cross-coupling of cyclopropyl organometallic reagents with thiazole halides.
  • Use of Lewis acid catalysts such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to promote ring expansions or rearrangements that install cyclopropyl groups on heterocycles.
  • Thermal or catalytic ring expansion reactions (e.g., Cloke–Wilson rearrangement) to access cyclopropyl-substituted five-membered rings, which can be functionalized further to introduce nitrile groups.

Summary Table of Preparation Methods

Method No. Starting Material/Intermediate Key Reagents/Conditions Yield (%) Notes
1 Ethyl 2-bromo-4-cyclopropylthiazole-5-carboxylate Column chromatography (5% ethyl acetate/hexane) Not specified Intermediate purified before conversion to nitrile
2 tert-Butyl (5-cyanothiazol-2-yl)methylcarbamate HCl/1,4-dioxane, 12 h, RT; triethylamine, TFAA 73 Well-defined synthetic route with purification
3 Cyclopropyl organometallic + thiazole halide Lewis acid catalysis (TMSOTf), thermal rearrangement Not specified Applicable for cyclopropyl substitution on thiazole

Analytical and Purification Techniques

  • Column chromatography using mixtures of ethyl acetate and hexane is standard for purification of thiazole intermediates and final products.
  • Reaction monitoring by thin-layer chromatography (TLC) ensures completeness before workup.
  • Extraction and washing steps with aqueous sodium bicarbonate and brine remove acidic and polar impurities.
  • Drying over anhydrous sodium sulfate and filtration precede concentration and final purification.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylthiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropylthiazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

  • 2-Cyclopropylthiazole-4-carbonitrile
  • 2-Cyclopropylthiazole-5-carboxamide
  • 2-Cyclopropylthiazole-5-carboxylic acid

Comparison: 2-Cyclopropylthiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

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